REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:14])=O>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]([Cl:14])=[O:6]
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Name
|
|
Quantity
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1.63 g
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Type
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reactant
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Smiles
|
FC=1C=C(C(=O)O)C=C(C1)F
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction mixture was evaporated to dryness
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Type
|
CUSTOM
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Details
|
The residue was reacted further as the crude product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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FC=1C=C(C(=O)Cl)C=C(C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |